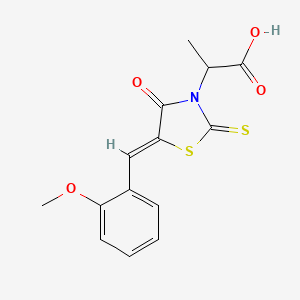

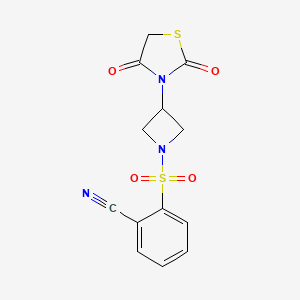

![molecular formula C16H15N3O4S B2498733 3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034353-89-2](/img/structure/B2498733.png)

3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves strategic reactions that aim to incorporate the furan-carbonyl and piperidine units into the core structure. A common method for synthesizing similar structures involves the reaction of furan-2,3-dione derivatives with thiosemicarbazones, leading to the formation of 1-methylenaminopyrimidine-2-thione derivatives (Akçamur et al., 1988). Although not directly mentioning the exact compound, this method reflects the synthetic approach that could be adapted for our target molecule.

Molecular Structure Analysis

The molecular structure of related thieno[3,2-d]pyrimidine derivatives has been elucidated through various analytical techniques, including X-ray crystallography, which confirms the arrangement of the molecular skeleton and aids in understanding the spatial arrangement of the furan, piperidine, and thieno[3,2-d]pyrimidine units (Akçamur et al., 1988).

Chemical Reactions and Properties

Chemical transformations involving the core thieno[3,2-d]pyrimidine structure can lead to a variety of derivatives through reactions such as nucleophilic substitution, electrophilic addition, and ring closure mechanisms. These reactions are pivotal for functionalizing the molecule and exploring its chemical properties (Hirota et al., 1990).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidine derivatives, including solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. Detailed studies on similar compounds provide insight into how the specific substituents affect these properties, guiding the development of new materials and drugs (Orozco et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electronic configuration, of thieno[3,2-d]pyrimidine derivatives are significantly influenced by the attached furan-carbonyl and piperidine units. Understanding these properties is essential for predicting the behavior of the molecule in various chemical environments and for designing reactions to synthesize novel derivatives (Ahmed & Ameen, 2010).

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds indicates advancements in the synthesis and structural analysis of furan and pyrimidine derivatives. For instance, Akçamur et al. (1988) presented a method to synthesize 1-methylenaminopyrimidine-2-thione derivatives, emphasizing the molecular structure confirmed by X-ray structure determination (Akçamur et al., 1988). Similarly, Sarıpınar et al. (2006) described the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones, highlighting the use of the PM3 method for calculating electronic and geometric structures (Sarıpınar et al., 2006).

Pharmacophore Development

The development of pharmacophores is a notable application in scientific research. For example, New et al. (1989) synthesized arylpiperazine derivatives with thieno- and furo[3,2-c]pyridine ring systems, demonstrating significant activity in various pharmacological assays (New et al., 1989).

Heterocyclic Compound Synthesis

The synthesis of various heterocyclic compounds is a key area of research. Aniskova et al. (2017) explored the synthesis of biologically active compounds containing pyrimidine and pyridazine structural fragments, demonstrating the diversity of heterocyclic chemistry (Aniskova et al., 2017). De Coen et al. (2015) also contributed to this field with an efficient synthesis method for furo[3,4-d]pyrimidine-2,4-diones (De Coen et al., 2015).

Computational Analysis and Spectroscopy

The field of computational analysis and spectroscopy has seen significant contributions, such as the work by Halim and Ibrahim (2021), where they performed FT-IR spectroscopy and DFT/TD-DFT study for the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione (Halim & Ibrahim, 2021).

Fluorescence and Photochromic Properties

Research into fluorescence and photochromic properties of related compounds is another important area. Shepelenko et al. (2017) synthesized new hetarylethenes demonstrating fluorescence and photochromic properties (Shepelenko et al., 2017).

Microwave Irradiation in Synthesis

The use of microwave irradiation in the synthesis of heterocyclic compounds is a notable advancement. Han et al. (2010) developed a method for synthesizing furo- and thieno[2,3-d]pyrimidin-4-amine derivatives using microwave irradiation (Han et al., 2010).

Biological and Anticancer Activities

The exploration of biological and anticancer activities of these compounds is crucial. Aly et al. (2018) synthesized a series of derivatives with promising anticancer activity (Aly et al., 2018). Singh and Paul (2006) investigated the anti-cancer activities of 1,3-dialkylated-pyrimidin-2,4-diones, revealing structure-activity relationships (Singh & Paul, 2006).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[1-(furan-3-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c20-14(10-3-7-23-9-10)18-5-1-11(2-6-18)19-15(21)13-12(4-8-24-13)17-16(19)22/h3-4,7-9,11H,1-2,5-6H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLLIVFCEIRCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

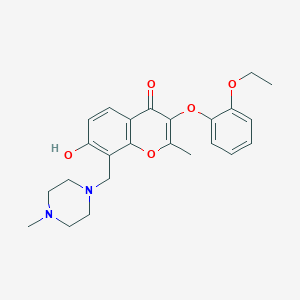

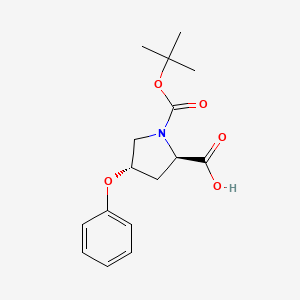

![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)

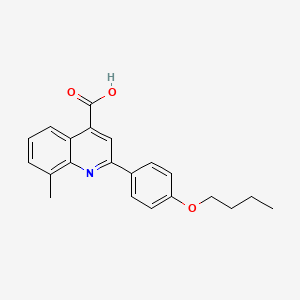

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2498655.png)

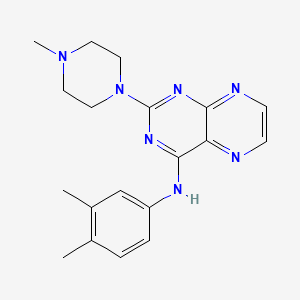

![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)

![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)

![1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione](/img/structure/B2498667.png)

![5-Bromo-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2498669.png)

![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)